N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
CAS No.: 312742-77-1
Cat. No.: VC21450052
Molecular Formula: C13H10N2OS2
Molecular Weight: 274.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312742-77-1 |
|---|---|
| Molecular Formula | C13H10N2OS2 |
| Molecular Weight | 274.4g/mol |
| IUPAC Name | N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C13H10N2OS2/c1-8-4-2-5-9-11(8)14-13(18-9)15-12(16)10-6-3-7-17-10/h2-7H,1H3,(H,14,15,16) |
| Standard InChI Key | YGXTYRLNVYVNMA-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CS3 |
| Canonical SMILES | CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CS3 |
Introduction
Chemical Identity and Basic Properties
N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is a heterocyclic organic compound characterized by its benzothiazole core linked to a thiophene ring via an amide bond. The compound's basic identification parameters are presented in Table 1.
Table 1: Identity and Basic Properties of N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
| Parameter | Value |
|---|---|
| CAS Registry Number | 312742-77-1 |
| Molecular Formula | C₁₃H₁₀N₂OS₂ |
| Molecular Weight | 274.4 g/mol |
| Synonyms | N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide |
| IUPAC Name | N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide |
The molecular structure consists of a 4-methyl-1,3-benzothiazol-2-yl group connected to a thiophene-2-carboxamide moiety. This structural arrangement creates a compound with distinctive electronic and chemical characteristics, making it valuable for various applications and research purposes .
Synthesis and Preparation Methods
The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide typically involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with thiophene-2-carboxylic acid or its derivatives. This process generally requires coupling agents and appropriate solvents to facilitate the formation of the amide bond.
A general synthetic route might involve the following steps:
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Preparation or commercial acquisition of 4-methyl-1,3-benzothiazol-2-amine
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Activation of thiophene-2-carboxylic acid using appropriate coupling reagents
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Nucleophilic attack by the amine group of 4-methyl-1,3-benzothiazol-2-amine on the activated carboxylic acid
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Formation of the amide bond followed by purification processes
The synthesis typically requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product. Polar aprotic solvents are often employed in such coupling reactions to enhance reactivity.
The starting material, 2-amino-4-methylbenzothiazole (CAS: 1477-42-5), has been well-characterized and is commercially available. It appears as a white to light yellow solid with a melting point of 137-139°C and limited water solubility (<0.1 g/100 mL at 24°C) .
| Structural Component | Known Bioactivities | Potential Applications |
|---|---|---|
| Benzothiazole moiety | Antimicrobial, antitumor, anti-inflammatory | Infectious disease treatment, cancer therapy, anti-inflammatory agents |
| Thiophene ring | Antiviral, antifungal, enzyme inhibition | Viral infection treatment, fungal infection treatment, enzyme-targeted therapies |
| Amide linkage | Increased stability, hydrogen bonding capability | Enhanced pharmacokinetic properties, target binding |
The compound's structural similarity to other bioactive benzothiazole derivatives suggests it may possess antimicrobial, anti-inflammatory, or anticancer activities. The specific arrangement of functional groups and the presence of the amide linkage may confer unique binding properties to biological targets such as enzymes or receptors.
Related benzothiazole derivatives have been investigated for their potential in pharmaceutical applications. For instance, compounds featuring the benzothiazole scaffold have shown promise as antimicrobial agents, anticancer compounds, and anti-inflammatory drugs. Similarly, thiophene-containing compounds have demonstrated biological activities including antiviral, antifungal, and enzyme inhibitory properties.
Research Findings and Current Applications
Research on N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide specifically is limited, but its structural components suggest potential for biological activity and various applications. Current research in the field focuses on synthesizing derivatives with modified functional groups to enhance specific properties, such as solubility or bioavailability, and evaluating their efficacy in various therapeutic contexts.
The compound is primarily of interest in research settings, particularly in medicinal chemistry and materials science. Its potential applications include:
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Pharmaceutical research as a lead compound for drug discovery
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Materials science applications, possibly in organic electronics or photonics
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Use as a synthetic intermediate in the preparation of more complex molecules
The compound's price point ($499.09 for 5mg at 95.00% purity as of December 2021) suggests it is primarily used in research rather than large-scale industrial applications .
Comparison with Related Compounds
Several structurally related compounds have been studied and documented in the literature. Table 3 presents a comparison of N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide with some of these related compounds.
Table 3: Comparison of N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide | 312742-77-1 | C₁₃H₁₀N₂OS₂ | 274.4 g/mol | Reference compound |
| N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | 896675-82-4 | C₁₃H₉ClN₂OS₂ | 308.8 g/mol | Addition of chloro substituent at position 6 |
| N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide | Not specified | C₁₄H₁₂N₂O₂S₂ | 304.39 g/mol | Replacement of thiophene with benzene and carboxamide with sulfonamide |
| N-[[(6-methyl-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide | Not specified | C₁₄H₁₁N₃OS₃ | 333.5 g/mol | Addition of sulfanylidenemethyl group and methyl group position change |
The structural differences among these compounds likely result in distinct chemical properties and potentially different biological activities. For instance, the addition of a chloro substituent in N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide may alter its lipophilicity and electronic properties, potentially affecting its binding to biological targets.
Similarly, the replacement of the carboxamide linkage with a sulfonamide in N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide changes the hydrogen bonding pattern and may influence its interaction with biological systems .
Future Research Directions
Future research on N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide may focus on several key areas:
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Comprehensive evaluation of its biological activities, particularly antimicrobial, anti-inflammatory, and anticancer properties
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Structure-activity relationship studies through the synthesis and testing of structural analogs
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Investigation of its potential in materials science applications, such as organic electronics or photovoltaics
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Development of more efficient and scalable synthetic routes
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Exploration of its coordination chemistry with various metals for potential catalytic applications
Molecular modeling and docking studies could provide insights into how this compound binds to specific biological targets, potentially leading to the discovery of new therapeutic applications.
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